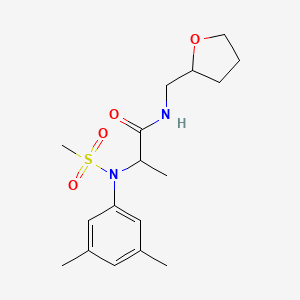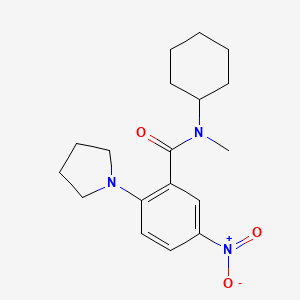![molecular formula C24H19BrN2O2 B4169894 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile](/img/structure/B4169894.png)
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile
Vue d'ensemble
Description
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile, also known as BPPC, is a chemical compound that has been studied for its potential applications in scientific research. BPPC belongs to the class of pyrrolidinecarbonitrile compounds, which have been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile is not fully understood, but it is believed to involve the modulation of certain receptors and enzymes in the body. Studies have shown that 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile can bind to the cannabinoid CB1 receptor, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile has been found to have various biochemical and physiological effects in laboratory experiments. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile in laboratory experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various physiological processes. However, one limitation of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile and other pyrrolidinecarbonitrile compounds. One potential direction is the development of new drugs based on the structure of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile, which may have improved efficacy and reduced toxicity compared to existing drugs. Another direction is the investigation of the mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile and other pyrrolidinecarbonitrile compounds, which may provide insights into the regulation of various physiological processes. Finally, the study of 2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile and other pyrrolidinecarbonitrile compounds in animal models may provide valuable information for the development of new therapies for various diseases.
Applications De Recherche Scientifique
2-[2-(benzyloxy)-5-bromophenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)-5-oxo-1-phenylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O2/c25-19-11-12-22(29-16-18-7-3-1-4-8-18)21(15-19)24(17-26)14-13-23(28)27(24)20-9-5-2-6-10-20/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOIJKSCMSKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1=O)C2=CC=CC=C2)(C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4169815.png)



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4169840.png)

![1'-allyl-2-amino-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4169847.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4169852.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4169858.png)
![1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169863.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4169869.png)

![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169871.png)
![9-(2,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169891.png)